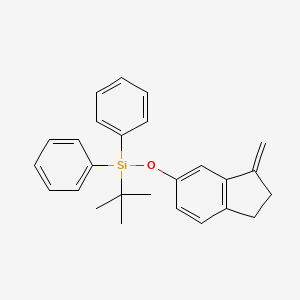
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane is a complex organic compound that features a tert-butyl group, a methylene group, and a diphenylsilane moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane typically involves multiple steps. The synthetic route often begins with the preparation of the indene derivative, followed by the introduction of the tert-butyl group and the diphenylsilane moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The methylene group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating or inhibiting specific chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can be compared with other similar compounds, such as:
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)trimethylsilane: This compound has a trimethylsilane group instead of a diphenylsilane group, leading to different reactivity and applications.
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)dimethylsilane: The dimethylsilane group in this compound results in distinct chemical properties compared to the diphenylsilane derivative.
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)triethylsilane: The triethylsilane group provides unique steric and electronic effects, differentiating it from the diphenylsilane compound.
Eigenschaften
IUPAC Name |
tert-butyl-[(3-methylidene-1,2-dihydroinden-5-yl)oxy]-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28OSi/c1-20-15-16-21-17-18-22(19-25(20)21)27-28(26(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,17-19H,1,15-16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFDTHHLYXCFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CCC4=C)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














